molecular formula C20H19IO B12620064 [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene CAS No. 919123-79-8

[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene

Cat. No.: B12620064
CAS No.: 919123-79-8
M. Wt: 402.3 g/mol
InChI Key: BWOKFWHDYYURAL-UHFFFAOYSA-N
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Description

[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene is a complex organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group and an iodoheptenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The use of solvents and ligands in these reactions is crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as column chromatography. The choice of solvents and reaction conditions is optimized to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include benzoic acids, benzyl alcohols, and various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways .

Biological Activity

The compound [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene, a derivative of iodoheptenyne with a benzyloxy substituent, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H15I
  • IUPAC Name : 7-(benzyloxy)-2-iodohept-2-en-4-yne
  • Molecular Weight : 320.19 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated the synthesis of benzoxazole derivatives that showed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

CompoundMIC (µg/ml)Activity Type
Benzoxazole Derivative250 - 7.81Antimicrobial

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibition against mushroom tyrosinase, a key enzyme in melanin biosynthesis, with IC50 values indicating strong inhibitory potency .
  • Cytotoxicity in Cancer Cells : In studies involving B16F10 melanoma cells, compounds with structural similarities were evaluated for their cytotoxic effects. Some demonstrated significant cytotoxicity without affecting cell viability at lower concentrations .

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial activities of various compounds including derivatives of benzoxazoles, it was found that certain structural modifications led to enhanced activity against resistant strains of bacteria. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results.

Case Study 2: Anticancer Potential

A series of experiments were conducted to assess the anticancer potential of related compounds in vitro. The results indicated that compounds with similar functionalities exhibited significant inhibition of cancer cell proliferation, suggesting a potential therapeutic application for this compound in cancer treatment.

Properties

CAS No.

919123-79-8

Molecular Formula

C20H19IO

Molecular Weight

402.3 g/mol

IUPAC Name

(6-iodo-7-phenylhept-5-en-3-ynoxy)methylbenzene

InChI

InChI=1S/C20H19IO/c21-20(16-18-10-4-1-5-11-18)14-8-3-9-15-22-17-19-12-6-2-7-13-19/h1-2,4-7,10-14H,9,15-17H2

InChI Key

BWOKFWHDYYURAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=CC#CCCOCC2=CC=CC=C2)I

Origin of Product

United States

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